SKI-349

Description

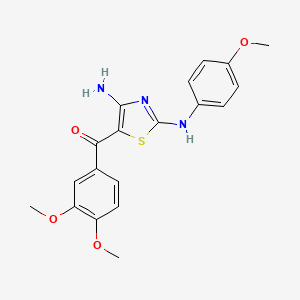

The exact mass of the compound {4-amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone is 385.10962727 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-amino-2-(4-methoxyanilino)-1,3-thiazol-5-yl]-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-24-13-7-5-12(6-8-13)21-19-22-18(20)17(27-19)16(23)11-4-9-14(25-2)15(10-11)26-3/h4-10H,20H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBQCPZBRPKYKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=CC(=C(C=C3)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SKI-349: A Dual-Action Inhibitor Targeting Core Cancer Pathways

An In-Depth Technical Guide on the Mechanism of Action of SKI-349 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an innovative small molecule inhibitor demonstrating significant potential as an anti-cancer therapeutic. This document provides a comprehensive overview of its mechanism of action, focusing on its dual-targeting capabilities. This compound concurrently inhibits sphingosine kinases 1 and 2 (SphK1/2) and disrupts microtubule polymerization, leading to synergistic cancer cell death. This guide details the molecular pathways affected by this compound, summarizes its cytotoxic efficacy, and provides methodologies for key experimental procedures to facilitate further research and development.

Core Mechanism of Action: A Two-Pronged Assault

This compound exerts its anti-neoplastic effects through two distinct but complementary mechanisms:

-

Inhibition of Sphingosine Kinases (SphK1/2): this compound is a potent dual inhibitor of both SphK1 and SphK2.[1][2][3] These enzymes are critical regulators of the sphingolipid rheostat, controlling the balance between the pro-apoptotic lipids ceramide and sphingosine, and the pro-survival signaling molecule sphingosine-1-phosphate (S1P). By inhibiting SphK1/2, this compound disrupts this balance, leading to an accumulation of ceramide and a depletion of S1P.[2][4] This shift is pivotal in inducing apoptosis and inhibiting pro-survival signaling pathways.

-

Disruption of Microtubule Polymerization: In addition to its effects on sphingolipid metabolism, this compound also functions as a microtubule disrupting agent (MDA).[3] This action leads to the arrest of the mitotic spindle assembly checkpoint, ultimately inducing cell cycle arrest and apoptosis.[3] This dual-action distinguishes this compound from other SphK inhibitors and contributes to its enhanced cytotoxic potency.

Impact on Key Oncogenic Signaling Pathways

The dual inhibitory functions of this compound result in the modulation of several critical signaling pathways that are often dysregulated in cancer.

Suppression of the AKT/mTOR Signaling Cascade

A primary consequence of SphK inhibition by this compound is the downregulation of the PI3K/AKT/mTOR pathway.[1][2][4] This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis. By reducing the levels of S1P, a known activator of AKT, this compound effectively dampens this pro-survival signaling cascade.[1][4] This leads to decreased phosphorylation of AKT and mTOR, key components of the pathway.[1][2][4]

Modulation of Stress and Apoptotic Pathways

In non-small cell lung cancer (NSCLC) cells, this compound has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the cellular response to stress that can lead to apoptosis.[2] Concurrently, the accumulation of ceramide resulting from SphK inhibition directly promotes apoptosis.

Downregulation of BRD4 and its Dependent Genes

Further studies in NSCLC have revealed that this compound can decrease the expression of bromodomain-containing protein 4 (BRD4).[2] BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes, including Myc, cyclin D1, and Klf4. By downregulating BRD4, this compound can suppress the expression of these pivotal drivers of cancer cell proliferation and survival.[2]

Quantitative Data on the Efficacy of this compound

This compound demonstrates potent cytotoxic effects across various cancer cell lines. While a comprehensive IC50 table is not yet publicly available, studies have highlighted its efficacy at low micromolar and potentially nanomolar concentrations. Its predecessor, SKI-178, exhibited IC50 values ranging from 0.1 to 1.8 μM, and this compound is reported to have "log-fold enhancements" in cytotoxic potency.[3]

Table 1: Observed Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Concentration | Observed Effects | Reference(s) |

| Huh7 | Hepatocellular Carcinoma | 1, 2, 4, 8 µM | Dose-dependent decrease in cell viability and proliferation; increased apoptosis; decreased invasion; inhibition of p-AKT and p-mTOR. | [1][2] |

| Hep3B | Hepatocellular Carcinoma | 1, 2, 4, 8 µM | Dose-dependent decrease in cell viability and proliferation; increased apoptosis; decreased invasion; inhibition of p-AKT and p-mTOR. | [1][2] |

| Primary NSCLC cells | Non-Small Cell Lung Cancer | 5 µM | Inhibition of cell proliferation, migration, and viability; induction of apoptosis; inactivation of AKT/mTOR; activation of JNK; decreased BRD4 expression. | [2] |

Table 2: Synergistic Effects of this compound with Sorafenib in Hepatocellular Carcinoma

| Cell Line | Combination | Effect | Reference(s) |

| Huh7 | This compound (1, 2, 4, 8 µM) + Sorafenib (2.5, 5, 10, 20 µM) | Synergistic cytotoxic effects. | [1] |

| Hep3B | This compound (1, 2, 4, 8 µM) + Sorafenib (2.5, 5, 10, 20 µM) | Synergistic cytotoxic effects. | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Proteins

This protocol details the detection of key proteins in the AKT/mTOR pathway.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software.

Transwell Invasion Assay

This assay measures the invasive capacity of cancer cells.

-

Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Seed serum-starved cancer cells in the upper chamber in a serum-free medium.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

-

Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

Sphingosine Kinase Activity Assay

This protocol is based on the use of a commercial kit, such as the Sphingosine Kinase Activity Assay Kit from Echelon Biosciences.

-

Cell Lysate Preparation: Prepare cell lysates according to the kit's instructions.

-

Reaction Setup: In a 96-well plate, add the cell lysate, sphingosine substrate, and ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).

-

ATP Detection: Add an ATP detection reagent to the wells. The luminescent signal is inversely proportional to the amount of ATP consumed by SphK, and therefore, to the SphK activity.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the SphK activity relative to a control.

Conclusion

This compound is a promising anti-cancer agent with a unique dual mechanism of action that involves the inhibition of both sphingosine kinases and microtubule polymerization. This multifaceted approach leads to the disruption of key oncogenic signaling pathways, including the AKT/mTOR cascade, and the induction of apoptosis and cell cycle arrest. The potent and synergistic effects of this compound, particularly in combination with other targeted therapies, warrant further investigation and position it as a strong candidate for preclinical and clinical development. The experimental protocols detailed herein provide a framework for the continued exploration of this compound and other dual-targeting inhibitors in oncology research.

References

- 1. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]

- 3. Development of this compound, a dual-targeted inhibitor of sphingosine kinase and microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and … [ouci.dntb.gov.ua]

Dual-Action Inhibitor SKI-349: A Technical Guide to Sphingosine Kinase 1/2 and Microtubule Assembly Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKI-349 is a novel small molecule inhibitor demonstrating a dual mechanism of action through the potent and simultaneous inhibition of sphingosine kinase 1 and 2 (SphK1/2) and the disruption of microtubule polymerization. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailed experimental methodologies, and visualizing its mechanisms of action and relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug discovery, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Sphingosine kinases (SphK) are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid. The two isoforms, SphK1 and SphK2, are implicated in a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of the SphK/S1P signaling axis is a hallmark of various cancers, making these kinases attractive therapeutic targets. This compound has emerged as a significant advancement over its predecessor, SKI-178, exhibiting enhanced inhibitory effects and cytotoxic potency.[1] This guide delves into the technical details of this compound's inhibitory profile and its effects on cellular function.

Quantitative Inhibitory and Cytotoxic Profile

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against its primary targets and its cytotoxic effects in various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Assay Type | Reference |

| Sphingosine Kinase 1 (SphK1) | ~3 µM | In vitro SphK Activity Assay | Hengst JA, et al. 2020 |

| β-tubulin Target Engagement | ~25 nM | Isothermal Dose-Response Cellular Thermal Shift Assay (ITDRFCETSA) | Hengst JA, et al. 2020 |

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Assay Type | Reference |

| HL-60 | Acute Myeloid Leukemia | 22 nM | MTT Assay (48 hrs) | Hengst JA, et al. 2020 |

| Huh7 | Hepatocellular Carcinoma | Concentration-dependent decrease in viability (1-8 µM) | CCK-8 Assay | Chen L, et al. 2023 |

| Hep3B | Hepatocellular Carcinoma | Concentration-dependent decrease in viability (1-8 µM) | CCK-8 Assay | Chen L, et al. 2023 |

| pNSCLC-1 | Non-Small Cell Lung Cancer | Significant viability reduction at 1-10 µM | CCK-8 Assay | Xue Y, et al. 2022 |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects through two distinct but synergistic mechanisms: the inhibition of the SphK/S1P signaling pathway and the disruption of microtubule dynamics.

Inhibition of the Sphingosine Kinase Pathway

By inhibiting both SphK1 and SphK2, this compound blocks the conversion of sphingosine to the pro-survival signaling molecule S1P. This leads to a decrease in S1P levels and a concurrent increase in the pro-apoptotic sphingolipid, ceramide. The reduction in S1P signaling attenuates downstream pro-survival pathways, including the AKT/mTOR cascade.

Caption: this compound inhibits SphK1/2, blocking S1P production and downstream AKT/mTOR signaling.

Disruption of Microtubule Polymerization

This compound also functions as a microtubule disrupting agent (MDA). It binds to β-tubulin, interfering with the polymerization of microtubules. This disruption of the microtubule network leads to mitotic spindle assembly checkpoint arrest and ultimately induces apoptosis.

Caption: this compound disrupts microtubule polymerization, leading to mitotic arrest and apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Sphingosine Kinase Activity Assay

This protocol is adapted from the study by Chen L, et al. (2023) and is representative of methods used to determine SphK1/2 inhibition.

Caption: Workflow for the in vitro sphingosine kinase activity assay.

Protocol Details:

-

Cell Lysis: Huh7 and Hep3B cells are lysed using the reaction buffer provided in a commercial Sphingosine Kinase Activity Assay kit.

-

Reaction Setup: In a 96-well plate, 10 µL of cell lysis buffer, 20 µL of adenosine 5´-triphosphate (ATP), and 10 µL of sphingosine solution are combined.

-

Incubation: The reaction mixture is incubated for 1 hour at room temperature to allow for the enzymatic reaction to proceed.

-

Detection: 40 µL of ATP Detector is added to the wells, and the plate is incubated for an additional 10 minutes at room temperature.

-

Measurement: The luminescence is measured at 550 nm using a microplate reader. The decrease in ATP, which is proportional to SphK activity, is quantified.

-

Inhibitor Testing: To determine the IC50 value of this compound, the assay is performed with varying concentrations of the inhibitor, and the results are compared to a vehicle control.

Whole Cell Microtubule Polymerization Assay

This protocol is based on the methodology described by Hengst JA, et al. (2020).

Protocol Details:

-

Cell Treatment: MOLM-13 cells are treated with either this compound, a known microtubule destabilizer (e.g., Vincristine), a known microtubule stabilizer (e.g., Paclitaxel), or a vehicle control for a specified period.

-

Cell Lysis and Fractionation: After treatment, cells are lysed in a microtubule-stabilizing buffer. The cell lysates are then centrifuged to separate the soluble (unpolymerized) tubulin fraction from the insoluble (polymerized) microtubule fraction.

-

Protein Quantification: The amount of tubulin in both the soluble and insoluble fractions is quantified by Western blotting using an antibody specific for β-tubulin.

-

Analysis: The ratio of polymerized to unpolymerized tubulin is calculated for each treatment condition. A decrease in this ratio in this compound-treated cells compared to the control indicates microtubule disruption.

Cellular Thermal Shift Assay (CETSA) for β-tubulin Target Engagement

This protocol is based on the methodology described by Hengst JA, et al. (2020) to confirm direct binding of this compound to β-tubulin in intact cells.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol Details:

-

Cell Treatment: HEK-293 cells are treated with this compound or a vehicle control.

-

Heat Treatment: The treated cells are subjected to a range of temperatures. The binding of a ligand (this compound) to its target protein (β-tubulin) can increase the thermal stability of the protein.

-

Cell Lysis and Fractionation: Following the heat shock, cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.

-

Protein Detection: The amount of soluble β-tubulin remaining in the supernatant at each temperature is determined by Western blotting.

-

Isothermal Dose-Response (ITDRFCETSA): To determine the IC50 of target engagement, cells are treated with a range of this compound concentrations and heated at a single, optimized temperature. The concentration of this compound that results in a 50% increase in soluble β-tubulin is the IC50 for target engagement.

Conclusion

This compound is a promising dual-action inhibitor that targets both the oncogenic SphK/S1P signaling pathway and the critical cellular machinery of microtubule dynamics. This unique polypharmacological profile offers a multi-pronged attack on cancer cell proliferation and survival. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical investigations into the therapeutic utility of this compound in various malignancies. The detailed methodologies and visual representations of the underlying mechanisms are intended to empower researchers to effectively design and execute studies that will further elucidate the full potential of this novel anti-cancer agent.

References

In-Depth Technical Guide: SKI-349, a Dual-Targeted Inhibitor of Microtubule Polymerization and Sphingosine Kinase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SKI-349 is a novel small molecule inhibitor demonstrating a unique dual-targeted mechanism of action against two critical cellular targets: microtubule polymerization and sphingosine kinases (SphK1/2).[1][2][3] This synergistic inhibition leads to potent cytotoxic effects in various cancer cell lines, positioning this compound as a promising candidate for further therapeutic development. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its inhibition of microtubule polymerization, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and cellular consequences.

Core Mechanism of Action: Dual Inhibition

This compound's potent anti-cancer activity stems from its ability to simultaneously disrupt two distinct cellular processes:

-

Microtubule Polymerization Inhibition: this compound acts as a microtubule destabilizing agent, binding to β-tubulin and inhibiting the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in mitotic arrest and apoptosis.

-

Sphingosine Kinase (SphK) Inhibition: this compound also inhibits both isoforms of sphingosine kinase, SphK1 and SphK2.[1][2] These enzymes are critical for the production of the pro-survival signaling lipid, sphingosine-1-phosphate (S1P). Inhibition of SphK leads to a decrease in S1P levels and an accumulation of pro-apoptotic ceramides, further contributing to cell death.[1][4]

This dual-targeting approach offers a powerful strategy to overcome potential resistance mechanisms and enhance therapeutic efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's inhibitory activities.

| Parameter | Cell Line/System | Value | Reference |

| Microtubule Polymerization Inhibition | |||

| IC₅₀ for β-tubulin Target Engagement | Whole Cells | ~25 nM | [1] |

| Effective Concentration for Microtubule Disruption | MOLM-13 Cells | 500 nM | [1] |

| Sphingosine Kinase Inhibition | |||

| IC₅₀ for SphK1 | in vitro | ~3 µM | [1] |

| IC₅₀ for SphK1 & SphK2 Target Engagement | Whole Cells | ~60 nM | [1] |

| Cytotoxicity | |||

| Effective Concentration for Apoptosis Induction | Human AML Cell Lines | Not Specified | [1] |

| Treatment Concentrations in HCC Cell Lines | Huh7 and Hep3B | 1, 2, 4, 8 µM | [5][6] |

| Treatment Concentration in NSCLC Cells | pNSCLC-1 | 5 µM | [7][8] |

Table 1: Summary of this compound Quantitative Data

Experimental Protocols

This section details the methodologies for key experiments used to characterize the microtubule polymerization inhibition by this compound.

Whole-Cell Microtubule Polymerization Assay

This assay assesses the effect of this compound on the microtubule network within intact cells.

Protocol:

-

Cell Culture: Culture MOLM-13 cells in appropriate media and conditions.

-

Treatment: Treat cells with this compound (e.g., 500 nM), a positive control for microtubule destabilization (e.g., Vincristine, 200 nM), a positive control for microtubule stabilization (e.g., Paclitaxel, 100 nM), and a vehicle control (DMSO) for 18 hours.

-

Lysis and Fractionation: Lyse the cells to separate the soluble (unpolymerized) and insoluble (polymerized) tubulin fractions.

-

Western Blotting: Analyze the amount of tubulin in each fraction by Western blotting using an anti-β-tubulin antibody.

-

Quantification: Densitometrically quantify the bands to determine the ratio of polymerized to unpolymerized tubulin. A decrease in the polymerized fraction indicates microtubule disruption.

Cellular Thermal Shift Assay (CETSA) for β-tubulin Target Engagement

CETSA is used to demonstrate the direct binding of this compound to its intracellular target, β-tubulin.

Protocol:

-

Cell Treatment: Treat intact HEK-293 cells with various concentrations of this compound.

-

Heating: Heat the cell lysates to a range of temperatures. The binding of this compound is expected to alter the thermal stability of β-tubulin.

-

Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

-

Western Blotting: Analyze the supernatant for soluble β-tubulin by Western blotting.

-

Data Analysis: Plot the amount of soluble β-tubulin as a function of temperature. A shift in the melting curve in the presence of this compound indicates direct target engagement. The isothermal dose-response format (ITDRF CETSA) can be used to determine the IC₅₀ for target engagement.[1]

Immunofluorescence Staining of Microtubules

This technique visualizes the effects of this compound on the microtubule cytoskeleton.

Protocol:

-

Cell Culture: Plate cells (e.g., HeLa or other cancer cell lines) on coverslips and allow them to adhere.

-

Treatment: Treat the cells with this compound at the desired concentration and for the specified duration.

-

Fixation: Fix the cells with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).

-

Permeabilization: If using a cross-linking fixative, permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibody entry.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for α- or β-tubulin.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.

-

Imaging: Visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous network and formation of aberrant structures are indicative of microtubule destabilization.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key mechanisms and experimental procedures related to this compound.

Figure 1: Dual-Target Mechanism of Action of this compound.

Figure 2: Workflow for Whole-Cell Microtubule Polymerization Assay.

Figure 3: Experimental Workflow for Immunofluorescence Staining of Microtubules.

Conclusion

This compound represents a significant advancement in the development of dual-targeted cancer therapeutics. Its ability to concurrently inhibit microtubule polymerization and sphingosine kinase activity provides a multifaceted attack on cancer cell proliferation and survival. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the further investigation and potential clinical application of this promising compound. The unique mechanism of this compound warrants continued exploration to fully elucidate its therapeutic potential across a spectrum of malignancies.

References

- 1. Development of this compound, a Dual-Targeted Inhibitor of Sphingosine Kinase and Microtubule Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of this compound, a dual-targeted inhibitor of sphingosine kinase and microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting SphK1/2 by SKI-178 inhibits prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]

- 6. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting sphingosine kinase 1/2 by a novel dual inhibitor this compound suppresses non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Sphingosine Kinase Inhibitor SKI-349: A Technical Guide to its Downstream Signaling via the Akt/mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanism of SKI-349, a novel dual inhibitor of sphingosine kinase 1 and 2 (SPHK1/2). A significant focus is placed on its downstream effects on the critical Akt/mTOR signaling cascade, a pathway frequently deregulated in cancer. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting SPHK1 and SPHK2, key enzymes in the sphingolipid metabolism pathway.[1][2] This inhibition leads to a decrease in the production of the pro-survival signaling molecule sphingosine-1-phosphate (S1P) and an accumulation of the pro-apoptotic lipid ceramide.[3][4] The modulation of this S1P/ceramide rheostat has profound effects on downstream signaling pathways, most notably the suppression of the pro-proliferative and anti-apoptotic Akt/mTOR cascade.[1][3]

Downstream Signaling: Inhibition of the Akt/mTOR Pathway

This compound has been demonstrated to effectively suppress the Akt/mTOR signaling pathway in various cancer cell lines, including hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC).[1][3] The mechanism of this inhibition is believed to be twofold: the reduction in S1P levels, which can no longer activate its receptors to promote Akt signaling, and the accumulation of ceramide, which can activate protein phosphatases that dephosphorylate and inactivate Akt.[1][4]

The key signaling events are outlined in the diagram below:

Caption: this compound inhibits SPHK1/2, leading to reduced S1P and increased ceramide, which in turn suppresses the pro-survival Akt/mTOR signaling pathway.

Quantitative Data on Akt/mTOR Pathway Inhibition

The inhibitory effect of this compound on the Akt/mTOR pathway has been quantified in several studies. The following tables summarize the dose-dependent effects of this compound on the phosphorylation of Akt and mTOR in hepatocellular carcinoma and non-small cell lung cancer cell lines.

Table 1: Effect of this compound on Akt and mTOR Phosphorylation in Hepatocellular Carcinoma (HCC) Cell Lines

| Cell Line | Treatment Concentration (µM) | Duration | p-Akt/Akt Ratio (Fold Change vs. Control) | p-mTOR/mTOR Ratio (Fold Change vs. Control) | Reference |

| Huh7 | 1 | 24h | Decreased | Not significantly changed | [1] |

| Huh7 | 2 | 24h | Decreased | Decreased | [1] |

| Huh7 | 4 | 24h | Decreased | Decreased | [1] |

| Huh7 | 8 | 24h | Decreased | Decreased | [1] |

| Hep3B | 2 | 24h | Decreased | Decreased | [1] |

| Hep3B | 4 | 24h | Decreased | Decreased | [1] |

| Hep3B | 8 | 24h | Decreased | Decreased | [1] |

Table 2: Effect of this compound on Akt and S6K1 Phosphorylation in Primary Non-Small Cell Lung Cancer (NSCLC) Cells

| Cell Line | Treatment Concentration (µM) | Duration | p-Akt (Ser473) Levels | p-S6K1 (Thr389) Levels | Reference | |---|---|---|---|---| | pNSCLC-1 | 5 | 12h | Largely inhibited | Largely inhibited |[3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the impact of this compound on the Akt/mTOR signaling pathway.

Western Blot Analysis of Akt and mTOR Phosphorylation

This protocol is a generalized procedure based on standard Western blotting techniques and the information available in the cited literature.[1][3]

Objective: To determine the phosphorylation status of Akt and mTOR in cancer cells following treatment with this compound.

Materials:

-

Cell Lines: Huh7, Hep3B, or primary NSCLC cells.

-

This compound: Stock solution in a suitable solvent (e.g., DMSO).

-

Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).

-

Transfer Buffer: Standard Tris-Glycine buffer with 20% methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt, Rabbit anti-phospho-mTOR (Ser2448), Rabbit anti-mTOR, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

-

Imaging System: Chemiluminescence imager.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 1, 2, 4, 8 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and scrape them off the plate.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-40 µg) into the wells of a precast polyacrylamide gel.

-

Run the gel until adequate separation is achieved.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply the ECL detection reagent to the membrane according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

-

The workflow for this experiment is visualized below:

Caption: A generalized workflow for Western blot analysis to assess protein phosphorylation.

Conclusion

This compound represents a promising therapeutic agent that targets the sphingolipid metabolism and effectively downregulates the Akt/mTOR signaling pathway. The data presented in this guide highlight its potent and dose-dependent inhibitory effects on key nodes of this pathway in cancer cells. The provided experimental protocols offer a foundation for researchers to further investigate the molecular mechanisms of this compound and evaluate its therapeutic potential in various preclinical models. The continued exploration of this compound's impact on downstream signaling will be crucial for its clinical development and potential application in oncology.

References

- 1. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma [jstage.jst.go.jp]

- 2. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting sphingosine kinase 1/2 by a novel dual inhibitor this compound suppresses non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]

The Role of SKI-349 in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKI-349 is a novel and potent dual inhibitor of sphingosine kinase 1 and 2 (SphK1/2), enzymes that catalyze the formation of the pro-survival signaling lipid sphingosine-1-phosphate (S1P). By inhibiting these kinases, this compound disrupts the critical balance between S1P and the pro-apoptotic lipid ceramide, thereby promoting programmed cell death, or apoptosis, in cancer cells. This technical guide provides an in-depth overview of the mechanisms of action, quantitative effects, and experimental methodologies related to the apoptosis-inducing capabilities of this compound, with a focus on its effects in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).

Core Mechanism of Action

This compound exerts its pro-apoptotic effects through a multi-faceted mechanism primarily centered on the inhibition of SphK1/2. This inhibition leads to a decrease in intracellular S1P levels and a concomitant accumulation of its precursor, ceramide.[1][2] This shift in the ceramide/S1P ratio is a critical event that triggers downstream signaling cascades culminating in apoptosis.

The core signaling pathway initiated by this compound involves:

-

Inhibition of SphK1/2: this compound directly inhibits the enzymatic activity of both SphK1 and SphK2.[1][2]

-

Ceramide Accumulation: The blockage of sphingosine phosphorylation leads to the accumulation of ceramide, a pro-apoptotic lipid.[1]

-

Inactivation of Akt-mTOR Pathway: this compound treatment leads to the dephosphorylation and inactivation of the pro-survival Akt-mTOR signaling pathway.[1][2]

-

Activation of JNK Pathway: The compound has been shown to activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress-induced apoptosis.[1]

-

Mitochondrial Depolarization: this compound induces depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway.[1][3]

-

Caspase Activation: The apoptotic cascade is executed through the activation of effector caspases, including caspase-3 and caspase-7.[1][3]

-

Downregulation of BRD4: In some cancer types, such as NSCLC, this compound has been observed to decrease the expression of bromodomain-containing protein 4 (BRD4) and its dependent genes like Myc and cyclin D1.[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound to induce apoptosis.

References

The Sphingosine Kinase 1/2 Dual Inhibitor SKI-349: A Technical Overview of its Anti-Tumor Effects in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKI-349, a novel and potent small molecule inhibitor, demonstrates significant anti-neoplastic activity in non-small cell lung cancer (NSCLC) by dually targeting sphingosine kinase 1 and 2 (SphK1/2). This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways. The evidence outlined herein establishes this compound as a promising therapeutic candidate for NSCLC, warranting further investigation and development.

Introduction

Non-small cell lung cancer remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies. Sphingosine kinases, particularly SphK1 and SphK2, have emerged as critical mediators in cancer progression, promoting cell survival, proliferation, and therapeutic resistance. This compound is a recently developed dual inhibitor of SphK1/2, exhibiting potent cytotoxic effects against various cancer types. This document provides an in-depth analysis of the pre-clinical evidence supporting the efficacy of this compound in NSCLC.

Quantitative Data Summary

The anti-tumor effects of this compound on NSCLC have been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound on NSCLC Cells

| Parameter | Cell Line(s) | Value | Reference |

| IC50 (Cell Viability) | pNSCLC-1 | ~5 µM | |

| A549, NCI-H1944 | Significant inhibition at 1-10 µM | ||

| Apoptosis Induction | pNSCLC-1 | Significant increase in TUNEL-positive and Annexin-V-positive cells at 5 µM | |

| Cell Cycle Arrest | pNSCLC-1 | Not explicitly quantified, but noted | |

| Inhibition of Migration | pNSCLC-1 | Significant reduction | |

| Inhibition of Invasion | pNSCLC-1 | Significant reduction |

Table 2: In Vivo Efficacy of this compound in an NSCLC Xenograft Model

| Parameter | Value | Reference |

| Animal Model | Nude mice with pNSCLC-1 xenografts | |

| Dosage and Administration | 10 mg/kg, intraperitoneally, every other day for 14 days | |

| Tumor Growth Inhibition | Significant inhibition of NSCLC xenograft growth |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by modulating several critical signaling pathways. As a dual inhibitor of SphK1/2, its primary mechanism involves the reduction of sphingosine-1-phosphate (S1P) levels and the accumulation of ceramide, which collectively promote apoptosis and inhibit cell survival signals.

Key Signaling Pathways Affected by this compound

-

Akt/mTOR Pathway: this compound treatment leads to the inactivation of the Akt/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival.

-

JNK Pathway: The compound induces the activation of the c-Jun N-terminal kinase (JNK) pathway, which is often associated with the cellular stress response and apoptosis.

-

Mitochondrial Apoptosis Pathway: this compound triggers mitochondrial depolarization, a key event in the intrinsic pathway of apoptosis.

Experimental Protocols

The following sections detail the methodologies employed in the pre-clinical evaluation of this compound's effects on NSCLC.

Cell Culture

Primary human NSCLC cells (pNSCLC-1) and immortalized NSCLC cell lines (A549 and NCI-H1944) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8)

-

Seed NSCLC cells in 96-well plates.

-

After cell attachment, treat with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) or vehicle control (0.1% DMSO) for the desired duration (e.g., 48 hours).

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

**4.3.

SKI-349 in Hepatocellular Carcinoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with limited therapeutic options for advanced disease. Emerging preclinical evidence highlights SKI-349, a novel dual inhibitor of sphingosine kinase 1 and 2 (SPHK1/2), as a promising therapeutic candidate. This document provides a comprehensive technical guide on the current understanding of this compound's mechanism of action, its effects on HCC cells, and its potential in combination therapies. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development.

Introduction

Hepatocellular carcinoma is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide.[1] The molecular pathogenesis of HCC is complex, involving the deregulation of multiple signaling pathways that control cell proliferation, survival, and invasion.[2][3] Sphingosine kinases (SPHKs) and their product, sphingosine-1-phosphate (S1P), have been identified as critical players in cancer progression, promoting cell survival, proliferation, and resistance to therapy.[4] this compound is a potent, dual inhibitor of both SPHK1 and SPHK2, representing a targeted therapeutic strategy against HCC.[1][5] This whitepaper synthesizes the available preclinical data on this compound in the context of HCC treatment.

Mechanism of Action: Targeting the SPHK/S1P Axis

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of SPHK1 and SPHK2, thereby reducing the intracellular levels of the pro-survival signaling lipid, S1P.[1] This disruption of the SPHK/S1P axis has been shown to impact downstream signaling pathways crucial for HCC cell survival and proliferation, most notably the AKT/mTOR pathway.[1][6]

Signaling Pathway Diagram

References

- 1. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma [jstage.jst.go.jp]

- 2. Unraveling Key Signaling Pathways Altered in Hepatocellular Carcinoma [xiahepublishing.com]

- 3. Signaling pathways in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of this compound, a dual-targeted inhibitor of sphingosine kinase and microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Architectural Divergence of Sphingosine Kinase Inhibitors: A Comparative Analysis of SKI-178 and SKI-349

For Immediate Release

This technical guide provides a detailed comparative analysis of the structural and functional differences between two notable sphingosine kinase inhibitors, SKI-178 and SKI-349. Developed for researchers, scientists, and drug development professionals, this document elucidates the core structural modifications that lead to significant differences in their biological activity and therapeutic potential.

Executive Summary

SKI-178 and this compound are both potent inhibitors of sphingosine kinases (SphK), enzymes that play a critical role in cancer cell proliferation and survival. However, this compound, a structural analog of SKI-178, was developed through targeted modification of the linker region, resulting in enhanced inhibitory activity and a broader mechanism of action. This guide will dissect the key structural distinctions, compare their inhibitory profiles, and present the downstream signaling consequences of these molecular differences.

Structural and Physicochemical Properties

The primary structural difference between SKI-178 and this compound lies in their core heterocyclic scaffold and the nature of the linker connecting the two substituted phenyl rings. SKI-178 is built upon a pyrazole-carbohydrazide core. In contrast, this compound incorporates a more complex 4-amino-2-((4-methoxyphenyl)amino)thiazol-5-yl)methanone structure. This fundamental change in the central ring system and its substituents directly impacts the molecule's three-dimensional conformation and its interaction with target proteins.

| Property | SKI-178 | This compound |

| Chemical Formula | C21H22N4O4 | C19H19N3O4S[1] |

| Molecular Weight | 394.42 g/mol | 385.44 g/mol [1] |

| Core Structure | Pyrazole-carbohydrazide | 4-amino-2-((4-methoxyphenyl)amino)thiazole-5-yl)methanone |

Comparative Biological Activity

The structural modifications in this compound translate to a significant enhancement in its biological activity compared to its predecessor, SKI-178.

| Parameter | SKI-178 | This compound |

| Target(s) | SphK1 and SphK2[2][3] | SphK1/2 and Microtubule Assembly[4] |

| IC50 (Cancer Cell Lines) | 0.1 - 1.8 µM[2] | Log-fold enhancement in cytotoxic potency compared to SKI-178[5] |

| SphK1 Inhibition (Ki) | 1.33 µM[6] | Log-fold enhancement in SphK inhibition compared to SKI-178[5] |

| SphK2 Inhibition (IC50) | > 25 µM[6] | Dual inhibitor of SphK1/2[4][7] |

Mechanistic Differences and Signaling Pathways

The divergence in the core structure of this compound not only enhances its potency against sphingosine kinases but also introduces a novel mechanism of action: the inhibition of microtubule polymerization. This dual-targeting capability represents a significant evolution from the more specific SphK inhibition of SKI-178.

SKI-178 Signaling Pathway

SKI-178 primarily exerts its cytotoxic effects by inhibiting SphK1 and, to a lesser extent, SphK2. This leads to a decrease in the pro-survival lipid, sphingosine-1-phosphate (S1P), and an increase in pro-apoptotic ceramides. The downstream consequence is the induction of apoptosis, which has been shown to be dependent on Cyclin-dependent kinase 1 (CDK1).[2]

Caption: SKI-178 inhibits SphK1/2, leading to apoptosis.

This compound Signaling Pathway

This compound retains the SphK1/2 inhibitory activity of its parent compound but with greater potency.[5] Additionally, its ability to inhibit microtubule assembly introduces a second, synergistic mechanism of cytotoxicity. This dual action leads to the inactivation of the pro-survival Akt-mTOR signaling pathway and the activation of JNK, culminating in apoptosis and the suppression of cell proliferation and invasion.[1][4][7]

Caption: this compound dually inhibits SphK1/2 and microtubules.

Experimental Protocols

A detailed understanding of the methodologies used to characterize these inhibitors is crucial for reproducing and building upon these findings.

Sphingosine Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency of SKI-178 and this compound against SphK1 and SphK2.

Methodology:

-

Recombinant human SphK1 or SphK2 is incubated with the test compound (SKI-178 or this compound) at varying concentrations in a reaction buffer containing ATP and sphingosine.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The amount of S1P produced is quantified using a competitive ELISA or a radioactive assay with [γ-³²P]ATP.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Ki values are determined using the Cheng-Prusoff equation, requiring IC50 values and the Km of the enzyme for its substrate.

Cell Viability and Cytotoxicity Assays

Objective: To assess the effect of SKI-178 and this compound on the viability and proliferation of cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of SKI-178 or this compound for 24, 48, or 72 hours.

-

Cell viability is assessed using a metabolic assay such as MTT or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).

-

The results are expressed as a percentage of the viability of untreated control cells, and IC50 values are determined.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effects of SKI-178 and this compound on key signaling proteins.

Methodology:

-

Cells are treated with the inhibitors for a specified time.

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, cleaved PARP).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Logical Progression of Drug Development

The development of this compound from SKI-178 exemplifies a rational drug design approach.

Caption: Rational design led from SKI-178 to the dual-acting this compound.

Conclusion

The structural evolution from SKI-178 to this compound represents a significant advancement in the development of sphingosine kinase inhibitors. The strategic modification of the linker region, replacing a pyrazole-carbohydrazide with a substituted thiazole core, not only enhanced the inhibitory potency against SphK1 and SphK2 but also introduced a novel microtubule-destabilizing activity. This dual-pronged attack on cancer cell survival pathways makes this compound a more potent and potentially more effective therapeutic agent. This in-depth analysis provides a clear framework for understanding the critical structure-activity relationships that govern the efficacy of this class of inhibitors and can guide future drug discovery efforts in this domain.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of this compound, a dual-targeted inhibitor of sphingosine kinase and microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SKI-178 | SphK1 inhibitor | Probechem Biochemicals [probechem.com]

- 7. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]

An In-Depth Technical Guide to the Discovery and Development of SKI-349

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKI-349 is a novel, small-molecule compound that has emerged as a promising anti-cancer agent due to its unique dual-targeting mechanism of action. Developed through the refinement of a preceding compound, SKI-178, this compound demonstrates significantly enhanced potency in both sphingosine kinase (SphK) inhibition and microtubule disruption. This dual action synergistically induces apoptosis in cancer cells, showing efficacy in various cancer models, including acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound, presenting key data in a structured format and detailing the experimental protocols utilized in its characterization.

Discovery and Development

The development of this compound originated from optimization studies of the sphingosine kinase inhibitor (SKI) chemotype, SKI-I. Initial modifications led to the discovery of SKI-178, a dual-targeted inhibitor of both sphingosine kinase isoforms (SphK1 and SphK2) and a microtubule disrupting agent (MDA).[1][2] Building upon the demonstrated efficacy of SKI-178 in AML models, a structure-guided approach was employed to further refine the chemotype by modifying the "linker region" between the substituted phenyl rings.[1][2] This led to the synthesis of this compound, a congener of SKI-178 with log-fold enhancements in both SphK inhibition and cytotoxic potency.[1]

Logical Progression of Development

The development of this compound followed a logical progression from a known inhibitor to a more potent and effective clinical candidate.

Caption: Development pipeline of this compound from the initial SKI-I chemotype.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism, simultaneously targeting two critical cellular processes: sphingolipid metabolism and microtubule dynamics.

Inhibition of Sphingosine Kinases (SphK1/2)

This compound is a potent inhibitor of both SphK1 and SphK2, enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). The balance between the pro-apoptotic precursors, sphingosine and ceramide, and the pro-survival S1P is crucial for cell fate. By inhibiting SphK1 and SphK2, this compound disrupts this balance, leading to an accumulation of pro-apoptotic ceramides and a depletion of pro-survival S1P.

Disruption of Microtubule Polymerization

In addition to its effects on sphingolipid signaling, this compound acts as a microtubule-disrupting agent.[1] It interferes with the polymerization of tubulin, a key component of the cytoskeleton. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and the induction of the mitotic spindle assembly checkpoint, ultimately triggering apoptosis.[1]

The synergistic effect of these two mechanisms is a key feature of this compound's potent anti-cancer activity.

Signaling Pathways Affected by this compound

References

Methodological & Application

Application Notes and Protocols for SKI-349 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the activity of SKI-349, a dual inhibitor of sphingosine kinase 1/2 (SPHK1/2).[1][2][3] The following protocols are intended to serve as a guide for researchers investigating the anti-proliferative, anti-invasive, and signaling effects of this compound in cancer cell lines.

Overview of this compound

This compound is a potent small molecule inhibitor targeting both SPHK1 and SPHK2.[2] By inhibiting these kinases, this compound disrupts the balance of sphingolipid metabolism, leading to an accumulation of pro-apoptotic ceramides and a reduction in the pro-survival molecule sphingosine-1-phosphate (S1P).[2] This mechanism underlies its observed anti-cancer properties, including the suppression of cell viability, proliferation, and invasion in various cancer models such as hepatocellular carcinoma and non-small cell lung cancer.[4][5] Furthermore, this compound has been shown to modulate the AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.[4][5]

Key In Vitro Assays for this compound

A series of in vitro assays are essential to elucidate the mechanism of action and efficacy of this compound. These include:

-

Sphingosine Kinase (SPHK) Activity Assay: To directly measure the inhibitory effect of this compound on SPHK1 and SPHK2 activity.

-

Cell Viability Assay (CCK-8): To determine the cytotoxic and cytostatic effects of this compound on cancer cell lines.

-

Cell Proliferation Assay (EdU): To assess the impact of this compound on DNA synthesis and cell proliferation.

-

Cell Invasion Assay (Transwell): To evaluate the ability of this compound to inhibit the invasive potential of cancer cells.

-

Western Blot Analysis: To investigate the effect of this compound on downstream signaling pathways, particularly the phosphorylation status of AKT and mTOR.

The following sections provide detailed protocols for each of these assays.

Experimental Protocols

Sphingosine Kinase (SPHK) Activity Assay

This protocol is based on the use of a commercial Sphingosine Kinase Activity Assay kit, such as the one available from Echelon Biosciences, which was utilized in studies involving this compound.[4]

Objective: To quantify the enzymatic activity of SPHK1 and SPHK2 in the presence of varying concentrations of this compound.

Materials:

-

Hepatocellular carcinoma cell lines (e.g., Huh7, Hep3B)

-

This compound (dissolved in DMSO)

-

Sphingosine Kinase Activity Assay Kit (e.g., Echelon Biosciences)

-

96-well plate

-

Luminometer

Procedure:

-

Cell Lysis:

-

Kinase Reaction:

-

Signal Detection:

Data Presentation:

| This compound Conc. (µM) | Relative SPHK1 Activity (%) | Relative SPHK2 Activity (%) |

| 0 (Control) | 100 | 100 |

| 1 | Value | Value |

| 2 | Value | Value |

| 4 | Value | Value |

| 8 | Value | Value |

| Note: Values are to be determined experimentally and expressed as a percentage relative to the vehicle control. |

Experimental Workflow:

Cell Viability Assay (CCK-8)

Objective: To measure the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., Huh7, Hep3B)

-

This compound (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Treatment:

-

CCK-8 Reaction:

-

Absorbance Measurement:

Data Presentation:

| This compound Conc. (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 1 | Value |

| 2 | Value |

| 4 | Value |

| 8 | Value |

| Note: Values are to be determined experimentally and expressed as a percentage relative to the vehicle control. |

Cell Proliferation Assay (EdU Staining)

Objective: To determine the effect of this compound on DNA synthesis as a measure of cell proliferation.

Materials:

-

Cancer cell lines (e.g., Huh7, Hep3B)

-

This compound (dissolved in DMSO)

-

EdU (5-ethynyl-2´-deoxyuridine) staining kit (e.g., Beyotime, Thermo Fisher Scientific)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment and EdU Labeling:

-

Culture cells on coverslips or in appropriate plates.

-

Treat cells with this compound at various concentrations for a predetermined time (e.g., 24 hours).

-

Add 10 µM EdU reagent to the culture medium and incubate for 2 hours at 37°C.[4]

-

-

Fixation and Permeabilization:

-

Click-iT® Reaction:

-

Wash the cells.

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's protocol.

-

Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.[9]

-

-

Nuclear Staining and Imaging:

-

Wash the cells.

-

Stain the cell nuclei with Hoechst 33342.[4]

-

Image the cells using a fluorescence microscope. The percentage of EdU-positive cells is determined by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.

-

Data Presentation:

| This compound Conc. (µM) | EdU Positive Cells (%) |

| 0 (Control) | Value |

| 2 | Value |

| 4 | Value |

| 8 | Value |

| Note: Values are to be determined experimentally. |

Cell Invasion Assay (Transwell)

Objective: To assess the inhibitory effect of this compound on the invasive capacity of cancer cells.

Materials:

-

Cancer cell lines (e.g., Huh7, Hep3B)

-

This compound (dissolved in DMSO)

-

Transwell inserts (8 µm pore size)

-

Matrigel or other basement membrane extract

-

Serum-free and serum-containing media

-

Crystal violet stain

Procedure:

-

Preparation of Inserts:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

-

Cell Seeding:

-

Starve the cells in serum-free medium for 12-24 hours.

-

Resuspend the cells in serum-free medium containing different concentrations of this compound.

-

Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the inserts.

-

-

Invasion:

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours to allow for cell invasion.

-

-

Fixation and Staining:

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol or 4% paraformaldehyde.

-

Stain the cells with 0.1% crystal violet for 10-20 minutes.

-

-

Quantification:

-

Wash the inserts and allow them to dry.

-

Count the number of stained, invaded cells in several random fields under a microscope.

-

Data Presentation:

| This compound Conc. (µM) | Number of Invading Cells |

| 0 (Control) | Value |

| 2 | Value |

| 4 | Value |

| 8 | Value |

| Note: Values are to be determined experimentally. |

Western Blot Analysis of AKT/mTOR Signaling

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the AKT/mTOR pathway.

Materials:

-

Cancer cell lines (e.g., Huh7, Hep3B)

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescence detection reagents

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound at the desired concentrations for the specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Data Presentation:

| This compound Conc. (µM) | p-AKT/AKT Ratio | p-mTOR/mTOR Ratio |

| 0 (Control) | 1.0 | 1.0 |

| 1 | Value | Value |

| 2 | Value | Value |

| 4 | Value | Value |

| 8 | Value | Value |

| Note: Values are to be determined experimentally and expressed as a fold change relative to the vehicle control. |

Signaling Pathway and Workflow Diagrams

This compound Mechanism of Action:

General In Vitro Assay Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of this compound, a Dual-Targeted Inhibitor of Sphingosine Kinase and Microtubule Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]

- 5. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. ptglab.com [ptglab.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Click-iT Plus Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - FI [thermofisher.com]

Application Notes and Protocols: SKI-349 and Sorafenib Combination Therapy in Hepatocellular Carcinoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the investigation of the synergistic anti-tumor effects of a combination therapy involving SKI-349, a novel sphingosine kinase (SPHK) 1/2 inhibitor, and sorafenib, a multi-kinase inhibitor. The combination has shown significant efficacy in hepatocellular carcinoma (HCC) by suppressing cell viability, proliferation, and invasion, and inducing apoptosis. The underlying mechanism involves the inhibition of the AKT/mTOR signaling pathway. These protocols are intended to guide researchers in the replication and further exploration of these findings.

Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related death worldwide. Sorafenib is a first-line systemic therapy for advanced HCC, but its efficacy is often limited by resistance.[1] Sorafenib targets multiple kinases, including RAF kinases and receptor tyrosine kinases (VEGFR, PDGFR), to inhibit tumor cell proliferation and angiogenesis.[2][3] Resistance to sorafenib can be mediated by the activation of alternative signaling pathways, such as the PI3K/Akt pathway.[1][4]

This compound is a novel dual inhibitor of sphingosine kinases 1 and 2 (SPHK1/2).[5] SPHK1 and SPHK2 are key enzymes in sphingolipid metabolism, and their activity has been implicated in cancer progression and the regulation of cell survival pathways, including the AKT/mTOR pathway.[5][6] Preclinical studies have demonstrated that combining a SPHK inhibitor with sorafenib can lead to synergistic cytotoxic effects in HCC cells.[7] This combination therapy presents a promising strategy to overcome sorafenib resistance and enhance its therapeutic efficacy.

Signaling Pathways

The combination of this compound and sorafenib targets multiple critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Sorafenib Mechanism of Action

Sorafenib is a multi-kinase inhibitor that blocks the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation.[2][8] It also inhibits receptor tyrosine kinases such as VEGFR and PDGFR, thereby impeding tumor angiogenesis.[2][3]

Caption: Sorafenib inhibits the RAF/MEK/ERK pathway and receptor tyrosine kinases.

This compound Mechanism of Action and Synergy with Sorafenib

This compound inhibits SPHK1 and SPHK2, leading to a decrease in the production of sphingosine-1-phosphate (S1P). Reduced S1P levels result in the downregulation of the pro-survival AKT/mTOR signaling pathway.[5][6] The combination of this compound and sorafenib results in a dual blockade of key survival and proliferation pathways, leading to a synergistic anti-tumor effect.

Caption: this compound and sorafenib synergistically inhibit AKT/mTOR and RAF/MEK/ERK pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the combination of this compound and sorafenib in the Huh7 and Hep3B hepatocellular carcinoma cell lines.

Table 1: Effect of this compound and Sorafenib Combination on Cell Viability

| Cell Line | This compound (µM) | Sorafenib (µM) | Cell Viability (% of Control) |

| Huh7 | 1 | 2.5 - 20 | Concentration-dependent decrease |

| 2 | 2.5 - 20 | Concentration-dependent decrease | |

| 4 | 2.5 - 20 | Concentration-dependent decrease | |

| 8 | 2.5 - 20 | Concentration-dependent decrease | |

| Hep3B | 1 | 2.5 - 20 | Concentration-dependent decrease |

| 2 | 2.5 - 20 | Concentration-dependent decrease | |

| 4 | 2.5 - 20 | Concentration-dependent decrease | |

| 8 | 2.5 - 20 | Concentration-dependent decrease |

Note: A combination index (CI) of less than 1 indicates a synergistic effect.[7]

Table 2: Effect of this compound on Cellular Processes in HCC Cell Lines

| Cell Line | This compound (µM) | EdU Positive Cells (% of Control) | Apoptotic Cells (% of Control) | Invasive Cells (% of Control) |

| Huh7 | 1 - 8 | Dose-dependent decrease | Dose-dependent increase | Dose-dependent decrease |

| Hep3B | 1 - 8 | Dose-dependent decrease | Dose-dependent increase | Dose-dependent decrease |

Table 3: Effect of this compound on AKT/mTOR Pathway Protein Phosphorylation

| Cell Line | This compound (µM) | p-AKT/AKT Ratio (Fold Change) | p-mTOR/mTOR Ratio (Fold Change) |

| Huh7 | 1 - 8 | Dose-dependent decrease | Dose-dependent decrease |

| Hep3B | 2 - 8 | Dose-dependent decrease | Dose-dependent decrease |

Experimental Protocols

Experimental Workflow

Caption: Workflow for investigating this compound and sorafenib combination therapy.

Cell Culture

-

Cell Lines: Human hepatocellular carcinoma cell lines Huh7 and Hep3B.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8)

This protocol is for determining cell viability after treatment with this compound and/or sorafenib.

-

Materials:

-

96-well plates

-

HCC cells (Huh7, Hep3B)

-

Complete culture medium

-

This compound and sorafenib stock solutions

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

-

-

Procedure:

-

Seed 1 x 10^4 cells per well in 100 µL of complete culture medium in a 96-well plate.[2]

-

Incubate for 24 hours to allow for cell attachment.[2]

-

Prepare serial dilutions of this compound (e.g., 1, 2, 4, 8 µM) and sorafenib (e.g., 2.5, 5, 10, 20 µM) in culture medium.

-

Remove the medium and add 100 µL of medium containing the drugs (single agent or combination) to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Measure the absorbance at 450 nm using a microplate reader.[9]

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Cell Proliferation Assay (EdU Staining)

This protocol measures DNA synthesis as an indicator of cell proliferation.

-

Materials:

-

Coverslips or 96-well plates

-

HCC cells

-

Complete culture medium

-

This compound

-

EdU (5-ethynyl-2'-deoxyuridine) labeling solution

-

Fixation and permeabilization buffers

-

Click-iT® reaction cocktail (containing a fluorescent azide)

-

Nuclear counterstain (e.g., Hoechst 33342)

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells on coverslips or in 96-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound for the desired duration.

-

Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2 hours.[8]

-

Fix the cells with 3.7% formaldehyde in PBS for 15 minutes.[8][10]

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.[8][10]

-

Wash the cells with 3% BSA in PBS.[8]

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and add it to the cells.

-

Incubate for 30 minutes at room temperature, protected from light.[8]

-

Wash the cells.

-

Counterstain the nuclei with Hoechst 33342.[8]

-

Mount the coverslips or image the plate using a fluorescence microscope.

-

Quantify the percentage of EdU-positive cells.

-

Transwell Invasion Assay

This protocol assesses the invasive potential of cancer cells.